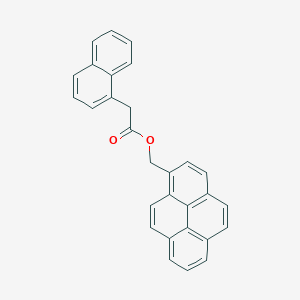
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is an organic compound that features a pyrene moiety linked to a naphthalene moiety via an acetate group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the aromatic stability of naphthalene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate typically involves the esterification of (Pyren-1-yl)methanol with (naphthalen-1-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution can occur on both the pyrene and naphthalene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted pyrene and naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the behavior of biological macromolecules and materials, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Naphthalen-1-yl)acetic acid: Shares the naphthalene moiety but lacks the pyrene group.
(Pyren-1-yl)methanol: Contains the pyrene moiety but lacks the naphthalene group.
(Naphthalen-1-yl-selenyl)acetic acid: Similar structure with selenium instead of oxygen in the acetate group.
Uniqueness
(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is unique due to its combination of pyrene and naphthalene moieties, which endows it with distinct photophysical properties and potential for diverse applications in materials science and biology .
Eigenschaften
CAS-Nummer |
114498-69-0 |
|---|---|
Molekularformel |
C29H20O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
pyren-1-ylmethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C29H20O2/c30-27(17-23-9-3-6-19-5-1-2-10-25(19)23)31-18-24-14-13-22-12-11-20-7-4-8-21-15-16-26(24)29(22)28(20)21/h1-16H,17-18H2 |
InChI-Schlüssel |
JFYPGFRWODUXNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)

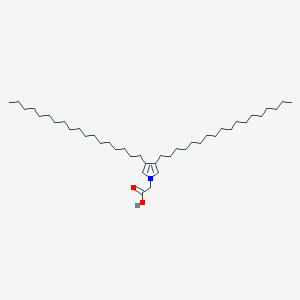



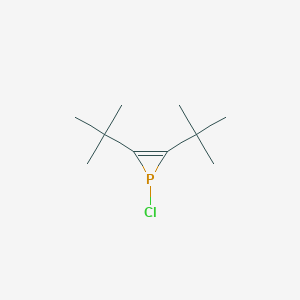
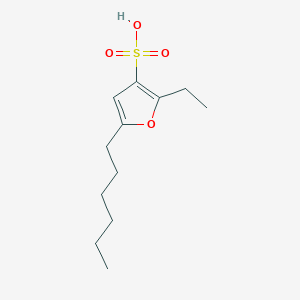
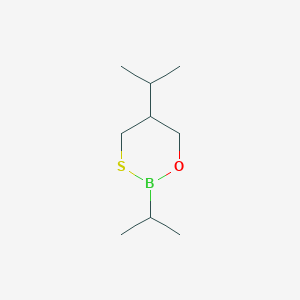
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)

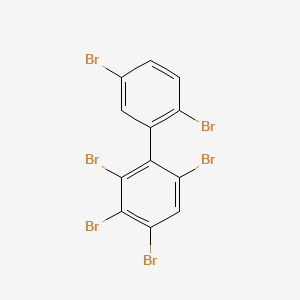
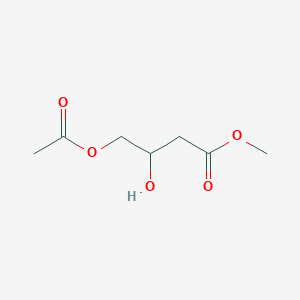
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)
